Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine
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Overview
Description
Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine is an organic compound that belongs to the class of imines. This compound features a furan ring, a nitro group, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine typically involves the condensation reaction between a furan-2-carbaldehyde and a 2-methyl-5-nitroaniline. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides or furan-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the reagents used.
Scientific Research Applications
Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine.
2-Methyl-5-nitroaniline: Another precursor used in the synthesis.
Nitrofurans: A class of compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(2-methyl-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C12H10N2O3/c1-9-4-5-10(14(15)16)7-12(9)13-8-11-3-2-6-17-11/h2-8H,1H3 |
InChI Key |
SNDYTOHBLGUQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=CO2 |
Origin of Product |
United States |
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